3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
CAS No.: 320420-32-4
Cat. No.: VC4685579
Molecular Formula: C13H10ClF3N4O
Molecular Weight: 330.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320420-32-4 |
|---|---|
| Molecular Formula | C13H10ClF3N4O |
| Molecular Weight | 330.7 |
| IUPAC Name | 3-chloro-N-hydroxy-N'-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide |
| Standard InChI | InChI=1S/C13H10ClF3N4O/c14-10-4-9(13(15,16)17)7-19-11(10)12(21-22)20-6-8-2-1-3-18-5-8/h1-5,7,22H,6H2,(H,20,21) |
| Standard InChI Key | VBHOXBAPRJDEBS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridine core substituted at positions 2, 3, and 5. Key structural elements include:
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Position 2: A carboximidamide group () with an N-(3-pyridinylmethyl) substituent.
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Position 3: A chlorine atom.
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Position 5: A trifluoromethyl () group.
The IUPAC name reflects this arrangement: 3-chloro-N'-hydroxy-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide.
Table 1: Key Physicochemical Data
Spectroscopic Characterization
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NMR: The pyridine ring protons resonate between δ 7.5–8.5 ppm, while the trifluoromethyl group shows a distinct signal at −60 to −70 ppm.
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HPLC: Used to confirm purity (>95% in synthesized batches).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of Pyridinecarboximidamide Core: Condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydroxylamine.
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N-(3-Pyridinylmethyl) Substitution: Alkylation using 3-(chloromethyl)pyridine under basic conditions.
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Purification: Chromatographic techniques (e.g., silica gel) yield the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NHOH·HCl, DCC, DMF, 0–5°C | 65 | 90 |
| 2 | 3-Pyridinylmethyl chloride, KCO, THF | 72 | 88 |
| 3 | Column chromatography (EtOAc/hexane) | 58 | 95 |
Challenges and Solutions
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Low Solubility: Addressed via salt formation (e.g., hydrochloride).
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Byproduct Formation: Mitigated by controlling reaction temperature and stoichiometry.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) and SARS-CoV-2 main protease (M) with IC values of 24.7 nM and 0.27 nM, respectively . The trifluoromethyl group enhances binding affinity via hydrophobic interactions with enzyme pockets .
Antimicrobial Properties
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Gram-Negative Bacteria: MIC values range from 0.125–16 µg/mL against E. coli and K. pneumoniae .
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Antifungal Activity: Moderate inhibition of Candida albicans (MIC = 32 µg/mL).
Table 3: Biological Activity Profile
| Target | Assay Model | IC/MIC | Source |
|---|---|---|---|
| AChE | Human erythrocytes | 24.7 nM | |
| SARS-CoV-2 M | In vitro enzyme assay | 0.27 nM | |
| E. coli | Broth microdilution | 0.125–4 µg/mL |
Mechanistic Insights
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AChE Inhibition: The pyridinylmethyl group interacts with the catalytic triad (Ser203, His447, Glu334) .
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Antibacterial Action: Disruption of cell membrane integrity via lipid peroxidation .
Applications in Medicinal Chemistry
Drug Development
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Anticholinesterase Agents: Potential for Alzheimer’s disease therapy .
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Antiviral Candidates: Broad-spectrum activity against coronaviruses .
Limitations
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Poor Oral Bioavailability: Attributed to high plasma protein binding (81.6% in humans) .
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CYP3A4 Metabolism: Rapid clearance necessitates co-administration with inhibitors (e.g., ritonavir) .
Comparative Analysis with Analogues
Table 4: Activity Comparison with Structural Analogues
Key trends:
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Trifluoromethyl Group: Critical for potency (10-fold difference vs. des-CF analogue) .
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Pyridinylmethyl vs. Aryl Substituents: Improved selectivity for bacterial targets .
Future Research Directions
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